molecular formula C7H4F3NO4 B11928523 3-Nitro-4-(trifluoromethoxy)phenol

3-Nitro-4-(trifluoromethoxy)phenol

Cat. No.: B11928523
M. Wt: 223.11 g/mol
InChI Key: QVQQUCRYHKFYOS-UHFFFAOYSA-N
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Description

3-Nitro-4-(trifluoromethoxy)phenol is a fluorinated aromatic compound featuring a nitro (-NO₂) group at the 3-position and a trifluoromethoxy (-OCF₃) group at the 4-position of the phenol ring. Its molecular formula is C₇H₄F₃NO₄, with a molecular weight of 247.11 g/mol (estimated). Notably, commercial availability of this compound is restricted, as it is listed as discontinued by suppliers like CymitQuimica .

The nitro group further enhances electron withdrawal, influencing acidity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C7H4F3NO4

Molecular Weight

223.11 g/mol

IUPAC Name

3-nitro-4-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4F3NO4/c8-7(9,10)15-6-2-1-4(12)3-5(6)11(13)14/h1-3,12H

InChI Key

QVQQUCRYHKFYOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(trifluoromethoxy)phenol typically involves the nitration of 4-(trifluoromethoxy)phenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. The reaction conditions are carefully monitored to ensure the selective formation of the nitro derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(trifluoromethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 3-amino-4-(trifluoromethoxy)phenol.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 3-nitro-4-(trifluoromethoxy)phenol exhibit antimicrobial properties. A study highlighted the synthesis of compounds based on this structure that were evaluated for their activity against Mycobacterium tuberculosis. The derivatives showed significant potency with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL, indicating potential for developing new antitubercular agents .

Antileishmanial Effects

Another area of research has focused on the antileishmanial properties of compounds related to this compound. Studies have shown that certain derivatives can effectively inhibit the growth of Leishmania species, suggesting their utility in treating leishmaniasis .

Pesticide Development

The compound has been identified as a potential ingredient in pesticide formulations due to its efficacy against various pests. It acts as a piscicide (fish poison), which is relevant in controlling unwanted fish populations in aquatic environments . This application is crucial for maintaining ecological balance and enhancing aquaculture practices.

Trifluoromethoxylation Reactions

The compound serves as a precursor in various synthetic pathways, particularly in trifluoromethoxylation reactions. These reactions are essential for creating fluorinated compounds with enhanced biological activity and stability . The ability to introduce trifluoromethoxy groups into organic molecules opens avenues for developing novel pharmaceuticals.

Case Studies

StudyFocusFindings
PMC2897277Antimicrobial ResistanceHighlighted the resistance patterns of Trypanosoma brucei and implications for drug development .
PMC6268079Antitubercular AgentsEvaluated the efficacy of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives against M. tuberculosis .
PMC5867678Antileishmanial ActivityInvestigated the effects of nitroimidazole derivatives on leishmaniasis .

Mechanism of Action

The mechanism of action of 3-Nitro-4-(trifluoromethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrophenol Derivatives

4-Nitrophenol (CAS 100-02-7)
  • Molecular Formula: C₆H₅NO₃.
  • Molecular Weight : 139.11 g/mol.
  • Key Properties : Higher acidity (pKa ~7.1) due to resonance stabilization of the nitro group. Widely used in organic synthesis and as a pH indicator .
  • Comparison: The absence of the trifluoromethoxy group in 4-nitrophenol results in lower molecular weight and distinct electronic effects.
3-Fluoro-4-nitrophenol (CAS 403-21-0)
  • Structure : Nitro at 4-position, fluorine at 3-position.
  • Molecular Formula: C₆H₄FNO₃.
  • Molecular Weight : 157.10 g/mol.
  • Key Properties: Fluorine’s -I effect enhances acidity compared to non-fluorinated nitrophenols. Used in pharmaceutical intermediates .
  • Comparison : The smaller size of fluorine vs. trifluoromethoxy results in reduced steric hindrance and different electronic modulation.

Trifluoromethoxy-Substituted Phenols

4-(Trifluoromethoxy)phenol (CAS 828-27-3)
  • Molecular Formula : C₇H₅F₃O₂.
  • Molecular Weight : 178.10 g/mol.
  • Key Properties : Boiling point: 80°C at 15 mmHg; density: 1.375 g/cm³. Used as a building block in agrochemicals .
  • Comparison: The lack of a nitro group reduces electron withdrawal, making it less acidic than 3-nitro-4-(trifluoromethoxy)phenol.

Trifluoromethyl-Substituted Nitrophenols

4-Nitro-3-(trifluoromethyl)phenol (CAS 88-30-2)
  • Structure : Nitro at 4-position, trifluoromethyl (-CF₃) at 3-position.
  • Molecular Formula: C₇H₄F₃NO₃.
  • Molecular Weight : 207.12 g/mol.
  • Key Properties : The -CF₃ group provides steric bulk and strong -I effects. Used as an insecticide intermediate .

Other Fluorinated Analogues

Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate
  • Structure: Nitro and trifluoromethyl on a phenoxy-thiophene scaffold.
  • Molecular Weight : 357.0 g/mol (for related compounds).
  • Key Properties : Melting point: 281°C; synthesized via rhodanine condensation. Demonstrates the versatility of nitro-trifluoromethyl motifs in medicinal chemistry .
  • Comparison: The thiophene moiety introduces conjugation differences compared to simple phenolic derivatives.

Comparative Data Tables

Table 1: Physical and Chemical Properties

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituent Effects References
This compound 1261946-46-6 C₇H₄F₃NO₄ 247.11 N/A Strong -I (NO₂, -OCF₃)
4-Nitrophenol 100-02-7 C₆H₅NO₃ 139.11 113–114 Resonance-stabilized nitro group
4-(Trifluoromethoxy)phenol 828-27-3 C₇H₅F₃O₂ 178.10 N/A Moderate -I (-OCF₃)
4-Nitro-3-(trifluoromethyl)phenol 88-30-2 C₇H₄F₃NO₃ 207.12 N/A Steric hindrance from -CF₃

Key Findings and Implications

  • Electronic Effects: The trifluoromethoxy group’s -I effect in this compound significantly impacts its electronic profile, reducing its attractiveness in biological systems compared to non-fluorinated analogs like zingerone .
  • Structural Analogues: Replacing -OCF₃ with -CF₃ (e.g., 4-nitro-3-(trifluoromethyl)phenol) introduces steric bulk, which may hinder molecular interactions .

Biological Activity

3-Nitro-4-(trifluoromethoxy)phenol, also known as TFM (trifluoromethyl-4-nitrophenol), is a compound of significant interest due to its biological activity and applications in various fields, including agriculture and medicine. This article explores its biological activities, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C7H4F3N O3
Molecular Weight 215.1 g/mol
CAS Number 119-25-3
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It exhibits:

  • Enzyme Inhibition : The compound can inhibit certain enzymes, which is critical in its role as a potential therapeutic agent.
  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, making it a candidate for antibiotic development.

Antimicrobial Properties

Research has demonstrated that this compound possesses significant antimicrobial properties. In vitro studies have indicated its effectiveness against both Gram-positive and Gram-negative bacteria. For example, a study highlighted that derivatives of this compound displayed potent antibacterial activity against multiple strains of Acinetobacter baumannii and other resistant pathogens .

Toxicological Studies

A notable case study evaluated the short-term toxicity of TFM on aquatic life. The study assessed the impact of TFM on different life stages of endangered species such as Venustaconcha ellipsiformis and Epioblasma triquetra. Results indicated that exposure to TFM could lead to adverse effects on these species, emphasizing the need for careful consideration in environmental applications .

Case Studies

  • Antibacterial Efficacy
    • A recent study found that TFM derivatives inhibited DNA gyrase and topoisomerase IV in E. coli, demonstrating a dual mechanism of action against bacterial DNA replication processes. The compound showed promising results in vivo, particularly in mouse models infected with vancomycin-intermediate Staphylococcus aureus .
  • Ecotoxicity Assessment
    • Research conducted on the ecotoxicological effects of TFM revealed that exposure could significantly affect the survival rates of certain aquatic organisms. The study highlighted the importance of assessing environmental impacts before widespread use in agricultural practices .

Summary of Research Findings

The biological activity of this compound is multifaceted, with significant implications for both medicinal chemistry and environmental science. Key findings include:

  • Potent Antimicrobial Activity : Effective against various resistant bacterial strains.
  • Toxicological Concerns : Potential risks to aquatic ecosystems necessitate further investigation into its environmental impact.

Q & A

Q. Methodology :

  • Boiling point/density : Measured using differential scanning calorimetry (DSC) or gas chromatography (GC) under standardized conditions.
  • Structural confirmation : Nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LC-MS) are used, as demonstrated for structurally similar nitroaromatics .

Basic: What synthetic routes are available for this compound, and what are their limitations?

Answer:
Route 1 : Nitration of 4-(trifluoromethoxy)phenol.

  • Procedure : Use mixed acid (H₂SO₄/HNO₃) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Limitations : Risk of forming regioisomers (e.g., 2-nitro derivatives) requires precise stoichiometry and purification via column chromatography.

Route 2 : Functional group interconversion from 3-nitro-4-(trifluoromethoxy)aniline via diazotization and hydrolysis .

  • Challenges : Requires anhydrous conditions to prevent decomposition of intermediates.

Advanced: How do electronic effects of the trifluoromethoxy group influence the reactivity of this compound in electrophilic substitution reactions?

Answer:
The -OCF₃ group is a strong electron-withdrawing meta-director due to its inductive (-I) effect. This deactivates the aromatic ring, making nitration or halogenation reactions slower compared to non-fluorinated analogues. Computational studies (e.g., DFT calculations) can predict regioselectivity by analyzing partial charge distribution at ring positions .

Q. Experimental validation :

  • Compare reaction rates with 4-nitrophenol (CAS 100-02-7), which lacks the -OCF₃ group, to quantify electronic effects .

Advanced: What safety protocols are critical when handling this compound, given its structural similarity to hazardous nitrophenols?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use vapor respirators if handling powdered forms .
  • Decomposition risks : At high temperatures (>200°C), it may release HF gas and nitrogen oxides. Use CO₂ or dry powder extinguishers for fires .
  • Ventilation : Perform reactions in fume hoods with local exhaust systems to mitigate inhalation risks .

Basic: How can researchers distinguish this compound from its positional isomers using spectroscopic methods?

Answer:

  • ¹H NMR : The nitro group at position 3 deshields adjacent protons, producing distinct splitting patterns. For example, the aromatic proton at position 5 appears as a doublet (J = 8.5 Hz) .
  • ¹⁹F NMR : The -OCF₃ group shows a singlet at ~-58 ppm, differing from -CF₃ groups in other isomers .
  • IR spectroscopy : The nitro group exhibits asymmetric stretching at ~1520 cm⁻¹, while -OCF₃ shows C-F stretches at 1150–1250 cm⁻¹ .

Advanced: What analytical strategies resolve contradictions in reported melting points or stability data for this compound?

Answer:

  • Purity assessment : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) to quantify impurities (e.g., residual nitration byproducts) .
  • Thermogravimetric analysis (TGA) : Determine decomposition onset temperatures to differentiate between melting points and thermal degradation events .

Example : If a study reports a lower melting point, cross-validate with differential scanning calorimetry (DSC) to rule out solvent inclusion or polymorphic forms .

Basic: How does the trifluoromethoxy group impact the compound’s solubility, and what solvent systems are optimal for its recrystallization?

Answer:

  • Solubility : The -OCF₃ group reduces polarity, enhancing solubility in dichloromethane or ethyl acetate but limiting it in water.
  • Recrystallization : Use a mixed solvent system (e.g., hexane/ethyl acetate, 3:1) at low temperatures (0–4°C) to obtain high-purity crystals .

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

  • Acidic conditions : The nitro group stabilizes the aromatic ring via resonance, preventing hydrolysis. However, strong acids (e.g., H₂SO₄) may protonate the phenolic -OH, reducing solubility .
  • Basic conditions : Deprotonation of the phenolic -OH forms a phenoxide ion, increasing susceptibility to nucleophilic attack (e.g., hydrolysis of -OCF₃ at pH > 10) .

Experimental design : Monitor stability via UV-Vis spectroscopy under varying pH (2–12) over 24 hours .

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